Inositol pentakisphosphate

Description

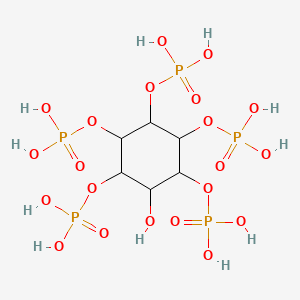

Structure

2D Structure

Propriétés

IUPAC Name |

(2-hydroxy-3,4,5,6-tetraphosphonooxycyclohexyl) dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPQAXVNYGZUAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O21P5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864938 | |

| Record name | Inositol pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25663-09-6 | |

| Record name | Inositol pentaphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25663-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol pentaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025663096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of Inositol Pentakisphosphate

De Novo Synthesis Pathways Preceding Inositol (B14025) Pentakisphosphate Formation

The journey to InsP5 begins with the synthesis of the foundational myo-inositol molecule, which can then be incorporated into phospholipids (B1166683) that are precursors for inositol phosphate (B84403) signaling.

The de novo synthesis of inositol is a highly conserved two-step enzymatic process that utilizes a common metabolite, glucose-6-phosphate. nih.gov The first and rate-limiting step is the conversion of glucose-6-phosphate into myo-inositol-3-phosphate (Ins(3)P1). nih.govplos.org This reaction is catalyzed by the enzyme myo-inositol-3-phosphate synthase (MIPS), also known as INO1 in yeast. nih.govplos.org The process involves the reduction of NAD+ to NADH, which is then oxidized back to NAD+ upon completion of the reaction. researchgate.net In the second step, the newly formed inositol-3-phosphate is dephosphorylated by an inositol monophosphatase (IMPase) to yield myo-inositol. nih.gov This newly synthesized inositol can then be used for various cellular functions, including the synthesis of phosphoinositides.

A primary route for generating inositol phosphate signaling molecules begins with the hydrolysis of a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.org In response to various extracellular signals that activate cell surface receptors, the enzyme phospholipase C (PLC) is stimulated. wikipedia.orgpnas.org PLC cleaves PIP2 into two second messengers: diacylglycerol (DAG), which remains in the plasma membrane, and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), which is soluble and diffuses into the cytoplasm. wikipedia.orgbiologists.com The production of Ins(1,4,5)P3 is a rapid event, occurring within seconds of agonist stimulation, and serves as a critical starting point for the synthesis of higher inositol phosphates, including inositol pentakisphosphate. pnas.orgahajournals.org

Kinase-Mediated Phosphorylation Cascades Generating this compound

Once inositol trisphosphate is formed, a series of phosphorylation events, catalyzed by specific kinases, leads to the generation of this compound. This cascade allows for precise control over the production and concentration of InsP5.

Inositol polyphosphate multikinase (IPMK) is a versatile enzyme with broad substrate specificity that plays a central role in the synthesis of higher inositol polyphosphates. uniprot.orgimrpress.com IPMK can phosphorylate inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) and subsequently to inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5). uniprot.org Furthermore, IPMK can also phosphorylate inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P4) and inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P4) to produce Ins(1,3,4,5,6)P5. uniprot.orgnih.gov In mammals, the activity of IPMK appears to be essential for the production of Ins(1,3,4,5,6)P5, which is the direct precursor to inositol hexakisphosphate (InsP6). mdpi.com Kinetic studies have suggested that human IPMK functions efficiently as an Ins(1,3,4,6)P4 5-kinase. imrpress.com

The family of inositol tris/tetrakisphosphate kinases (ITPKs) demonstrates diverse phosphotransfer activities with various inositol phosphate substrates. portlandpress.comnih.gov In plants, for instance, Arabidopsis possesses multiple ITPK isoforms, with ITPK1 and ITPK4 playing roles in controlling the levels of inositol hexakisphosphate and its pyrophosphorylated derivatives, either directly or by providing precursors. portlandpress.comnih.gov These kinases can act on different inositol tetrakisphosphate isomers to generate various forms of this compound. For example, some plant ITPKs have been shown to phosphorylate InsP6, highlighting their broad catalytic potential. nih.gov The specificities of these kinases for different substrates and phosphorylation sites are crucial for determining the precise isomeric form of InsP5 produced, which in turn dictates its downstream signaling functions.

Enzymatic Regulation of this compound Levels by Phosphatases

The cellular concentration of this compound (InsP5) is meticulously controlled through the action of various phosphatases that catalyze its dephosphorylation. These enzymes play a critical role in terminating InsP5-mediated signals and recycling inositol phosphates back into metabolic pathways. The regulation by these phosphatases ensures a dynamic balance in the pool of inositol polyphosphates, which is essential for proper cellular function.

Inositol Polyphosphate 5-Phosphatases Involved in this compound Dephosphorylation

Inositol polyphosphate 5-phosphatases (5-phosphatases) are a key family of enzymes that hydrolyze the phosphate group from the 5-position of the inositol ring. nih.govnih.gov There are ten known mammalian 5-phosphatases, each with distinct substrate specificities and cellular roles. nih.govacs.org While their primary substrates are often phosphoinositides like phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) and phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), some also act on soluble inositol phosphates. nih.govnih.gov

Role of Inositol Polyphosphate 3-Phosphatases in Modulating this compound Concentration

Inositol polyphosphate 3-phosphatases are another class of enzymes that regulate inositol phosphate levels. A key enzyme in this category is Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1). mdpi.comnih.govnih.gov MINPP1 is known to hydrolyze inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5) and inositol hexakisphosphate (InsP6) into less phosphorylated forms. mdpi.comnih.govnih.govuniprot.org Although primarily located in the endoplasmic reticulum, its activity is central to the metabolism of higher inositol phosphates. mdpi.comnih.govnih.gov

Research has shown that Ins(1,3,4,5,6)P5 is a potent competitive inhibitor of inositol 1,3,4,5-tetrakisphosphate 3-phosphatase, with an IC50 value of 1 µM. capes.gov.br This suggests a feedback mechanism where InsP5 can regulate its own degradation pathway. MINPP1 is considered a 3-phosphatase, predominantly removing the phosphate group at the 3-position of the inositol ring. acs.org By dephosphorylating InsP5 and InsP6, MINPP1 plays a significant role in controlling their cellular concentrations. mdpi.comnih.govnih.govuniprot.org

Hydrolysis Mechanisms of this compound by Specific Phosphatase Families

The hydrolysis of InsP5 by specific phosphatase families involves the removal of phosphate groups at defined positions on the inositol ring. The 5-phosphatases, for example, utilize a conserved catalytic domain to specifically hydrolyze the 5-phosphate. oup.com This family of enzymes is crucial in regulating signaling pathways involving phosphoinositides and soluble inositol phosphates. nih.gov

MINPP1, a member of the histidine acid phosphatase family, demonstrates a broader substrate specificity, dephosphorylating multiple positions on the inositol ring, although it shows preference for the 3-position. acs.org The dephosphorylation of InsP6 by MINPP1 is a stepwise process that generates a series of lower inositol phosphates, including InsP5 isomers, and eventually converges to produce inositol bisphosphates and monophosphates. acs.org This complex dephosphorylation network highlights the intricate mechanisms cells employ to regulate the levels of higher inositol phosphates like InsP5. acs.org

Interconversion Dynamics with Higher and Lower Inositol Phosphates

This compound is a central hub in the inositol phosphate metabolic network, serving as both a product of lower inositol phosphate phosphorylation and a crucial precursor for the synthesis of higher, more complex inositol phosphates, including inositol hexakisphosphate and inositol pyrophosphates.

This compound as a Precursor for Inositol Hexakisphosphate (InsP6) Synthesis by this compound 2-Kinase (IPPK/IP5-2K)

The synthesis of inositol hexakisphosphate (InsP6), also known as phytic acid, from this compound is a critical step in inositol metabolism. nih.gov This reaction is catalyzed by the enzyme this compound 2-kinase (IPPK), also referred to as InsP5 2-kinase or IPK1. nih.govnih.govnih.govmdpi.com IPPK specifically phosphorylates the 2-position of inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5), the most common isomer of InsP5, to generate InsP6. nih.govresearchgate.netgenome.jpannualreviews.orgebi.ac.uk

This enzymatic step is considered the terminal reaction in the main biosynthetic pathway of InsP6. nih.gov The synthesis of Ins(1,3,4,5,6)P5 itself is a multi-step process involving the sequential phosphorylation of inositol 1,4,5-trisphosphate (InsP3) by enzymes such as inositol polyphosphate multikinase (IPMK). nih.govnih.gov The activity of IPPK is therefore essential for the production of the cell's main pool of InsP6, a molecule involved in a wide array of cellular processes. researchgate.net Studies have shown that depletion of IPPK leads to a significant reduction or complete loss of cellular InsP6. researchgate.net

Formation of Inositol Pyrophosphates (e.g., InsP7, InsP8) from this compound/Hexakisphosphate Precursors

This compound and inositol hexakisphosphate serve as precursors for the synthesis of inositol pyrophosphates, a unique class of signaling molecules containing high-energy pyrophosphate bonds. annualreviews.orgresearchgate.net These molecules, such as diphosphothis compound (InsP7) and bis-diphosphoinositol tetrakisphosphate (InsP8), are involved in diverse cellular functions. annualreviews.orgmdpi.comacs.org

The synthesis of inositol pyrophosphates is carried out by two main classes of enzymes: inositol hexakisphosphate kinases (IP6Ks) and diphosphothis compound kinases (PPIP5Ks). mdpi.comacs.orgtandfonline.com IP6Ks can phosphorylate InsP6 at the 5-position to form 5-InsP7. mdpi.comnih.gov Interestingly, IP6Ks can also utilize InsP5 as a substrate to generate diphosphoinositol tetrakisphosphate (PP-InsP4). nih.govnih.gov

The PPIP5K family of enzymes primarily synthesizes 1,5-InsP8 from 5-InsP7. annualreviews.orgnih.gov They can also produce 1-InsP7 from InsP6. mdpi.com The interplay between IP6Ks and PPIP5Ks allows for the generation of various inositol pyrophosphate isomers, contributing to the complexity of inositol-based signaling. frontiersin.orgfrontiersin.org The dephosphorylation of these pyrophosphates is managed by diphosphoinositol polyphosphate phosphohydrolases (DIPPs), which regenerate the respective inositol phosphates. mdpi.comnih.gov

Reciprocal Interconversions with Inositol Tetrakisphosphate Isomers

The metabolic landscape of inositol phosphates is characterized by a dynamic and complex network of phosphorylation and dephosphorylation events. Central to this network are the reciprocal interconversions between this compound (InsP₅) and various isomers of inositol tetrakisphosphate (InsP₄). These conversions are not merely steps in a linear pathway but represent a highly regulated system of metabolic switches that control the levels of distinct signaling molecules. The balance between the kinase activities that synthesize InsP₅ from InsP₄ and the phosphatase activities that reverse this process is crucial for cellular function. This interplay is mediated by several key enzymes, each with specific substrate preferences and regulatory mechanisms.

The phosphorylation of InsP₄ isomers to InsP₅ is a critical step in the synthesis of higher inositol polyphosphates, including inositol hexakisphosphate (InsP₆). pnas.org Conversely, the dephosphorylation of InsP₅ back to InsP₄ isomers allows for the rapid modulation of signaling pathways and the recycling of inositol phosphate precursors. These reciprocal reactions are catalyzed by bifunctional enzymes or by distinct kinase and phosphatase enzymes acting in opposition.

Key enzymes involved in these interconversions include Inositol Polyphosphate Multikinase (IPMK) and Inositol-tetrakisphosphate 1-kinase (ITPK1), which are responsible for phosphorylation, and various phosphatases like the Multiple Inositol Polyphosphate Phosphatase (MIPP) that catalyze the reverse reaction. researchgate.netuniprot.orgresearchgate.net For example, ITPK1 can phosphorylate Ins(3,4,5,6)P₄ to form Ins(1,3,4,5,6)P₅, and also acts as a phosphatase to dephosphorylate Ins(1,3,4,5,6)P₅ back to Ins(3,4,5,6)P₄. uniprot.org This dual activity highlights the tight regulation inherent in this metabolic nexus.

The significance of these interconversions is underscored by the distinct biological activities of the participating isomers. For instance, Ins(3,4,5,6)P₄ is known to be an inhibitor of plasma membrane Ca²⁺-activated Cl⁻ channels, whereas its phosphorylated product, Ins(1,3,4,5,6)P₅, is not. uniprot.org Therefore, the enzymatic conversion between these two molecules acts as a direct regulatory switch for ion channel activity.

Studies in various cell types, such as the rat pancreatoma cell line AR4-2J, have been instrumental in elucidating these pathways. In these cells, homogenates can convert multiple InsP₄ isomers—including Ins(1,3,4,6)P₄, Ins(3,4,5,6)P₄, and Ins(1,4,5,6)P₄—into InsP₅. nih.gov The metabolism of InsP₅ in these cells can yield different InsP₄ isomers depending on the conditions; cell-free preparations tend to produce Ins(1,4,5,6)P₄, while intact cells stimulated by hormones show increased metabolism of InsP₅ to Ins(3,4,5,6)P₄. nih.gov

The following table summarizes the key enzymatic reactions governing the interconversion of InsP₅ and InsP₄ isomers.

| Enzyme | Substrate (InsP₄ Isomer) | Product (InsP₅ Isomer) | Reaction Type | Organism/Cell Type Reference |

|---|---|---|---|---|

| Inositol Polyphosphate Multikinase (IPMK) | Ins(1,3,4,5)P₄ | Ins(1,3,4,5,6)P₅ | Phosphorylation | Yeast, Human imrpress.com |

| Inositol-tetrakisphosphate 1-kinase (ITPK1) | Ins(3,4,5,6)P₄ | Ins(1,3,4,5,6)P₅ | Phosphorylation | Human, Arabidopsis uniprot.orgportlandpress.com |

| Inositol-tetrakisphosphate 1-kinase (ITPK1) | Ins(1,3,4,5,6)P₅ | Ins(3,4,5,6)P₄ | Dephosphorylation | Human uniprot.org |

| Multiple Inositol Polyphosphate Phosphatase (MIPP) | Ins(1,3,4,5,6)P₅ | Ins(1,4,5,6)P₄ | Dephosphorylation | Rat researchgate.net |

| Unknown Kinases | Ins(1,4,5,6)P₄ | InsP₅ | Phosphorylation | Rat Pancreatoma Cells (AR4-2J) nih.gov |

| Unknown Kinases | Ins(1,3,4,6)P₄ | InsP₅ | Phosphorylation | Rat Pancreatoma Cells (AR4-2J) nih.gov |

Molecular Mechanisms of Inositol Pentakisphosphate Action

Direct Binding to Protein Domains and Allosteric Regulation

The ability of inositol (B14025) pentakisphosphate to directly bind to specific protein domains is a cornerstone of its function as a signaling molecule. This binding is a highly specific process that can trigger a cascade of downstream effects by altering the protein's conformation and, consequently, its activity.

A variety of proteins have been identified that bind to inositol pentakisphosphate, each with distinct functional consequences. The identification of these binding partners has been crucial in elucidating the diverse roles of IP5 in cellular signaling.

One of the most well-characterized groups of IP5-binding proteins are those containing a Pleckstrin Homology (PH) domain. For instance, the protein kinase B (Akt) signaling pathway is regulated by myo-inositol pentakisphosphate, which competes with phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) for binding to the PH domain of Akt. d-nb.infonih.gov This competition prevents the membrane localization and subsequent activation of Akt. d-nb.infonih.gov

Beyond PH domains, other protein domains and motifs are involved in IP5 binding. For example, research has identified inositol polyphosphate multikinase (IPMK) as a key interactor and regulator of the transcription factor serum response factor (SRF). oup.com IPMK, which can synthesize inositol 1,3,4,5,6-pentakisphosphate, associates with SRF and is crucial for its ability to bind to its cognate DNA sequences, the serum response elements (SREs). oup.com

Furthermore, affinity chromatography and photoaffinity labeling techniques have been instrumental in isolating and identifying novel inositol phosphate-binding proteins from various tissues, such as rat brain membranes. researchgate.net These studies have revealed distinct binding proteins for different inositol polyphosphates, including inositol 1,3,4,5-tetrakisphosphate (IP4) and inositol hexakisphosphate (IP6), with high affinity and selectivity over IP5. researchgate.net However, they highlight the diversity of inositol phosphate (B84403) recognition sites within the cell.

A summary of some identified this compound-binding proteins and their characteristics is presented in the table below.

| Protein/Protein Family | Binding Domain/Region | Interacting Inositol Phosphate | Functional Consequence of Binding |

| Protein Kinase B (Akt) | Pleckstrin Homology (PH) Domain | myo-Inositol pentakisphosphate | Inhibition of membrane localization and activation d-nb.infonih.gov |

| Serum Response Factor (SRF) | Intrinsically disordered region | Inositol 1,3,4,5,6-pentakisphosphate (produced by IPMK) | Enhancement of DNA-binding activity oup.com |

| Inositol 1,4,5-Trisphosphate Receptors | Not specified | Inositol 1,3,4,5,6-pentakisphosphate | Antagonism of Ca2+-mobilizing activity nih.gov |

| SPX domain-containing proteins | Basic surface clusters | 5-InsP7 and 1,5-InsP8 | Regulation of phosphate homeostasis frontiersin.org |

The binding of this compound to a protein is not a passive event; it frequently induces significant conformational changes that are central to its regulatory effects. These structural alterations can be understood as allosteric regulation, where binding at one site on the protein influences its activity at another, often distant, site.

A clear example of such conformational changes is observed in the enzyme inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IP5 2-K). nih.govnih.gov Crystallographic studies have revealed that IP5 2-K exists in different conformational states depending on substrate binding. The apo-form (unbound) displays an open conformation, while the nucleotide-bound form shows a half-closed conformation, and the inositide-bound form adopts a closed conformation. nih.govnih.gov These large conformational shifts, which involve the movement of two rigid domains, are essential for the enzyme's catalytic activity and substrate recognition. nih.govnih.gov The N-terminal lobe of the enzyme is particularly important for inositide binding and the subsequent conformational changes. nih.gov

Similarly, the binding of inositol polyphosphates to SPX domains triggers a conformational change within the domain, which is crucial for the allosteric regulation of proteins involved in phosphate homeostasis. nih.gov This structural rearrangement enables the SPX domain to interact with a variety of other proteins, thereby modulating their function in response to cellular phosphate levels. nih.gov

The binding of different IP5 isomers can also lead to distinct structural outcomes. For example, when comparing the binding of IP5(4) and IP5(6) to the CPH domain, it was found that while both bind in the same region, they adopt very different orientations. d-nb.info The inositol ring of IP5(6) is rotated by approximately 90 degrees relative to IP5(4), resulting in fewer interactions and a smaller buried surface area, which explains its lower binding affinity. d-nb.info This highlights the structural basis for the specific recognition of different inositol phosphate isomers.

A key mechanism by which this compound modulates protein function is through competitive ligand binding. By competing with other signaling molecules for the same binding site on a protein, IP5 can either inhibit or enhance the protein's activity.

The regulation of Akt by myo-inositol pentakisphosphate is a classic example of competitive inhibition. d-nb.infonih.gov IP5 competes with the lipid second messenger PtdIns(3,4,5)P3 for binding to the PH domain of Akt. d-nb.info By displacing PtdIns(3,4,5)P3, IP5 prevents the recruitment of Akt to the plasma membrane, a critical step for its activation. d-nb.infonih.gov This competitive binding effectively dampens the Akt signaling pathway, which is involved in cell survival and proliferation.

Similarly, inositol 1,3,4,5,6-pentakisphosphate has been shown to act as a competitive antagonist of inositol 1,4,5-trisphosphate (IP3) receptors. nih.gov By binding to the receptor, it increases the concentration of IP3 required to elicit calcium efflux from intracellular stores. nih.gov This antagonistic effect suggests that IP5 can act as an endogenous regulator of IP3-mediated calcium signaling. nih.gov

Competitive binding assays have also been instrumental in dissecting the specificity of inositol polyphosphate interactions. For instance, in the context of the jasmonate receptor complex in plants, different InsP5 isomers exhibit large differences in their ability to compete with radiolabeled InsP6 for binding. oup.com These studies reveal a clear hierarchy of binding affinities, demonstrating the receptor's ability to discriminate between closely related inositol phosphate isomers. oup.com

Role in Protein Pyrophosphorylation as a Post-Translational Modification

In addition to its role as an allosteric regulator, this compound, particularly in its pyrophosphorylated form (PP-IPs or IP7/IP8), plays a crucial role as a phosphate donor in a unique type of post-translational modification known as protein pyrophosphorylation. mdpi.comtandfonline.com This process involves the transfer of the β-phosphate from a pyrophosphate moiety on the inositol ring to a pre-phosphorylated serine residue on a target protein. nih.govpnas.org

Inositol pyrophosphates, such as diphosphothis compound (IP7), are high-energy molecules that can directly donate their β-phosphate to a target protein. pnas.orgnih.govmerckmillipore.com This process generates a pyrophosphorylated protein, where a serine residue is modified with a diphosphate (B83284) group. pnas.org

For this transfer to occur, the target serine residue must first be "primed" by a conventional protein kinase, typically using ATP as the phosphate donor. pnas.orgresearchgate.net This initial phosphorylation creates a phosphoserine that is then a substrate for IP7-mediated pyrophosphorylation. pnas.orgpnas.org The pyrophosphate bond in IP7 has a high phosphorylation potential, comparable to or even exceeding that of ATP, enabling this subsequent phosphate transfer. pnas.org

Several proteins have been identified as targets for IP7-mediated pyrophosphorylation. For example, the β subunit of the AP-3 complex (AP3B1), which is involved in HIV-1 release, is a known target. pnas.orgnih.govmerckmillipore.com The pyrophosphorylation of AP3B1 modulates its interaction with the motor protein Kif3A, thereby affecting viral particle release. nih.govmerckmillipore.com Other identified targets include nucleolar proteins like NOLC1 and TCOF, as well as the transcription factor Gcr1 in yeast. portlandpress.com

A remarkable feature of protein pyrophosphorylation by inositol pyrophosphates is that the transfer of the β-phosphate from the donor to the acceptor phosphoserine can occur non-enzymatically. tandfonline.comportlandpress.comfrontiersin.org This phosphotransfer is, however, dependent on the presence of divalent cations, with a preference for magnesium (Mg2+). portlandpress.comfrontiersin.org

The non-enzymatic nature of this reaction suggests that the inherent chemical properties of the inositol pyrophosphate and the primed phosphoserine residue, within a specific protein context, are sufficient to drive the reaction forward. portlandpress.com The target proteins for pyrophosphorylation often contain serine-rich regions flanked by acidic amino acids, which is thought to facilitate this process. frontiersin.org

Moreover, there is evidence for the formation of protein complexes that may facilitate and regulate pyrophosphorylation. For example, the inositol hexakisphosphate kinase 1 (IP6K1), which synthesizes 5-InsP7, has been shown to interact with several of its pyrophosphorylation targets, as well as with the priming kinase CK2. portlandpress.com This suggests the assembly of a substrate-CK2-IP6K complex that could allow for the coordinated pre-phosphorylation and subsequent pyrophosphorylation of the target protein, providing a mechanism to regulate this otherwise enzyme-independent modification. portlandpress.com

Regulation of Chromatin Structure and Gene Expression

This compound (IP5) is a key signaling molecule that operates at the nucleus's core, profoundly influencing the structure of chromatin and the subsequent expression of genes. Its regulatory roles are multifaceted, extending from the direct modulation of chromatin remodeling complexes to influencing transcriptional activity and the processing and export of messenger RNA (mRNA).

Influence on Chromatin Remodeling Complexes

Inositol polyphosphates, including IP5, have been identified as significant modulators of ATP-dependent chromatin remodeling complexes, which are crucial for altering nucleosome positioning and thereby regulating gene accessibility. h1.conih.govunipa.it Research has demonstrated that different inositol polyphosphates can have distinct and sometimes opposing effects on the activity of these complexes.

Specifically, in vitro studies have shown that while inositol hexakisphosphate (IP6) inhibits the nucleosome mobilization activities of complexes like NURF, ISW2, and INO80, inositol tetrakisphosphate (IP4) and this compound (IP5) act as stimulators for the yeast SWI/SNF complex. h1.conih.govunipa.itportlandpress.com The SWI/SNF complex plays a critical role in making DNA more accessible to transcription factors. The stimulation of its activity by IP5 suggests a direct mechanism by which this signaling molecule can promote a more open chromatin state, facilitating gene transcription. h1.coelifesciences.orgresearchgate.net

The functional significance of this regulation is underscored by in vivo studies in yeast. Mutations in the genes encoding the kinases responsible for producing IP4, IP5, and IP6 have been shown to impair transcription, providing a clear link between inositol polyphosphate metabolism, chromatin remodeling, and gene expression. h1.conih.gov For instance, mutations in the ARG82/IPK2 gene, which encodes a nuclear inositol polyphosphate kinase, lead to defective remodeling of the PHO5 promoter and inefficient recruitment of the SWI/SNF and INO80 complexes. nih.gov Inositol polyphosphate multikinase (IPMK), a key enzyme in IP metabolism, physically interacts with the SWI/SNF complex, further highlighting the direct connection between inositol phosphate signaling and chromatin remodeling machinery. elifesciences.orgelifesciences.org

| Inositol Polyphosphate | Chromatin Remodeling Complex | Effect | Reference |

|---|---|---|---|

| This compound (IP5) | SWI/SNF | Stimulates | h1.conih.govunipa.itportlandpress.com |

| Inositol tetrakisphosphate (IP4) | SWI/SNF | Stimulates | h1.conih.govunipa.it |

| Inositol hexakisphosphate (IP6) | NURF | Inhibits | h1.conih.govportlandpress.com |

| Inositol hexakisphosphate (IP6) | ISW2 | Inhibits | h1.conih.govportlandpress.com |

| Inositol hexakisphosphate (IP6) | INO80 | Inhibits | h1.conih.govportlandpress.comresearchgate.net |

Modulation of Transcriptional Activity and Gene-Specific Regulation

The influence of IP5 on chromatin remodeling directly translates into the modulation of transcriptional activity. By promoting a more open chromatin structure, IP5 can facilitate the binding of transcription factors and the assembly of the transcriptional machinery at gene promoters. nih.gov

A well-studied example of gene-specific regulation by inositol polyphosphates is the phosphate-responsive (PHO) gene system in yeast, particularly the PHO5 gene. nih.gov The induction of PHO5 upon phosphate starvation requires extensive chromatin remodeling at its promoter. Studies have shown that mutations in the inositol polyphosphate kinase gene ARG82/IPK2 impair the remodeling of the PHO5 promoter, leading to reduced gene induction. nih.gov This suggests that inositol polyphosphates, including IP5, are essential for the efficient recruitment of chromatin remodeling complexes like SWI/SNF and INO80 to phosphate-responsive promoters, thereby controlling their transcriptional output. nih.govuniprot.org

Furthermore, the enzyme responsible for the synthesis of IP5 from IP4, inositol polyphosphate multikinase (IPMK), has been shown to act as a transcriptional cofactor. oup.com In yeast, IPMK (also known as Arg82) physically associates with the transcription factor Mcm1 to regulate arginine-responsive genes. oup.com In mammalian cells, IPMK associates with the serum response factor (SRF) and is crucial for the serum-stimulated transcription of immediate-early genes. oup.com This dual functionality of IPMK as both an enzyme producing a key signaling molecule (IP5) and as a direct participant in transcriptional complexes highlights the intricate integration of metabolic signaling and gene regulation.

Involvement in RNA Processing and mRNA Export from the Nucleus

While the direct role of IP5 in RNA processing and mRNA export is less characterized, its metabolic product, inositol hexakisphosphate (IP6), is known to be a crucial player in these processes. pnas.orgnih.govmdpi.com The synthesis of IP6 from IP5 is catalyzed by inositol-pentakisphosphate 2-kinase (IPPK). uniprot.orguniprot.org Given that IP5 is the direct precursor to IP6, the regulation of IP5 levels is intrinsically linked to the functions of IP6.

IP6 has been shown to be involved in the export of messenger RNA (mRNA) from the nucleus to the cytoplasm. pnas.orgnih.govmdpi.com This process is essential for protein synthesis and is mediated by the nuclear pore complex. IP6 facilitates the activity of the DEAD-box ATP-dependent RNA helicase DDX19 by enhancing its interaction with the nucleoporin Gle1. mdpi.com Knockdown of the IPPK gene, which would lead to a decrease in IP6 production, has been shown to selectively affect the export of a subset of RNAs, including those involved in cell cycle regulation and inflammatory responses. mdpi.com

Moreover, IP6 acts as a structural cofactor for the mRNA editing enzyme ADAR2, which converts adenosine (B11128) to inosine (B1671953) in pre-mRNAs. nih.gov Although these functions are attributed to IP6, the cellular pool of IP5 serves as the immediate substrate for its synthesis, positioning IP5 at a critical regulatory node for these essential nuclear events.

Crosstalk with Other Signaling Pathways

IP5 does not function in isolation; its actions are intricately woven into the broader network of cellular signaling. It integrates with other major signaling pathways, notably the phosphoinositide signaling network and pathways governing cellular energy homeostasis.

Integration with Phosphoinositide Signaling Networks

The phosphoinositide signaling pathway is a cornerstone of cellular communication, regulating a vast array of processes including cell growth, survival, and migration. mdpi.com A key axis of this network is the PI3K/Akt pathway. mdpi.com Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). mdpi.com PIP3 at the plasma membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt and its activating kinase PDK1. mdpi.comscientificarchives.com

This compound has emerged as a regulator of this pathway. Research has shown that IP5 can inhibit the PI3K/Akt pathway. semanticscholar.org Specifically, IP5 has been found to inhibit FGF-2-induced cell survival to a similar extent as known Akt inhibitors. semanticscholar.org This inhibitory action is thought to be mediated through the interaction of IP5 with the PH domains of key signaling proteins, thereby interfering with their recruitment to the membrane and subsequent activation.

Furthermore, chemically modified derivatives of IP5, such as 2-O-Bn-InsP5, have been shown to bind to the PH domain of PDK1, inhibiting the assembly of a protein complex between PLCγ1 and PDK1. mdpi.comsemanticscholar.org This demonstrates that inositol polyphosphates can act as modulators of critical protein-protein and protein-lipid interactions within the phosphoinositide signaling cascade. The ability of IP5 and its derivatives to target multiple nodes within this pathway, including both Akt and PDK1, highlights its potential as a significant crosstalk regulator. mdpi.comsemanticscholar.org

| Compound | Target Protein/Domain | Mechanism of Action | Downstream Effect | Reference |

|---|---|---|---|---|

| This compound (IP5) | Akt | Inhibition of FGF-2-induced activation | Reduced cell survival and migration | semanticscholar.org |

| 2-O-Bn-InsP5 (IP5 derivative) | PDK1 PH domain | Binds to PH domain, inhibits PLCγ1-PDK1 complex formation | Inhibition of cancer cell growth | mdpi.comsemanticscholar.org |

| 2-O-Bn-InsP5 (IP5 derivative) | Akt | Inhibition of phosphorylation | Pro-apoptotic and anti-tumor properties | researchgate.net |

Modulation of ATP Synthesis and Cellular Energy Homeostasis

The synthesis of highly phosphorylated inositol species, including inositol pyrophosphates which are synthesized from IP5 and IP6, is energetically demanding and thus tightly linked to the cell's energy status. researchgate.netfrontiersin.org The enzymes that synthesize inositol pyrophosphates, such as IP6 kinases (IP6Ks), have a low affinity for ATP, meaning their activity is sensitive to the cellular ATP/ADP ratio. researchgate.net An increase in the ATP/ADP ratio, for instance following glucose stimulation, leads to a rapid rise in the concentration of inositol pyrophosphates. researchgate.net This positions the inositol phosphate network as a sensor of cellular energy levels.

Conversely, inositol polyphosphates and pyrophosphates play an active role in regulating cellular energy homeostasis. annualreviews.organnualreviews.org Disrupting the synthesis of inositol phosphates has been shown to have significant impacts on metabolic processes. For example, in yeast, deletion of the IP6 kinase KCS1 leads to a substantial increase in cellular ATP levels and a shift towards a highly glycolytic state. frontiersin.orgnih.gov This suggests that the products downstream of IP5 are involved in a feedback loop that controls ATP levels.

While the direct role of IP5 in modulating ATP synthesis is part of a larger network effect, its position as a key precursor to inositol pyrophosphates like 5-IP7 and IP8 makes it central to this regulatory system. annualreviews.orgbohrium.com These pyrophosphates are increasingly recognized as critical mediators of metabolic homeostasis, influencing everything from phosphate sensing to insulin (B600854) signaling. annualreviews.organnualreviews.org Therefore, the regulation of IP5 synthesis and turnover is a crucial element in the cell's ability to balance energy production and consumption. creative-proteomics.comnih.gov

Interplay with Calcium Signaling Pathways

This compound (InsP₅) is a highly phosphorylated inositol polyphosphate that exists at significant basal concentrations within many mammalian cells. portlandpress.com While inositol 1,4,5-trisphosphate (InsP₃) is widely recognized as the primary second messenger responsible for mobilizing calcium (Ca²⁺) from intracellular stores nih.govcapes.gov.brsemanticscholar.orgwikipedia.orgwikipedia.org, the role of InsP₅ in calcium signaling is more nuanced, characterized by indirect modulation and regulation rather than direct Ca²⁺ release. Research indicates that InsP₅ and its metabolites influence calcium signaling through interactions with ion channels, Ca²⁺-sensing proteins, and by serving as precursors to other potent signaling molecules.

Studies investigating the direct effects of InsP₅ on Ca²⁺ release have shown limited activity. For example, experiments on isolated sarcoplasmic reticulum vesicles from cardiac muscle demonstrated that while InsP₃ and inositol tetrakisphosphate (InsP₄) could induce Ca²⁺ release, InsP₅ had no such effect. journals.co.za Similarly, in human A431 carcinoma cells, which contain high basal levels of InsP₅, stimulation with the Ca²⁺-mobilizing agonist bradykinin (B550075) caused only slight changes in InsP₅ levels, in stark contrast to the rapid and transient increase in InsP₃. portlandpress.com

However, InsP₅ has been shown to modulate the activity of calcium channels. In vascular smooth muscle cells from the rat portal vein, intracellular application of D-myo-inositol 1,3,4,5,6-pentakisphosphate (InsP₅) alone did not affect the current through L-type Ca²⁺ channels. nih.gov Yet, when co-applied with inositol hexakisphosphate (InsP₆), it stimulated inward Ba²⁺ current, indicating a synergistic or permissive role in channel modulation. nih.gov This stimulatory effect was found to be dependent on the activity of Protein Kinase C (PKC). nih.gov

A significant aspect of InsP₅'s role in calcium signaling stems from its function as a precursor to inositol pyrophosphates, such as diphosphothis compound (InsP₇ or PP-InsP₅). These molecules are emerging as critical regulators of diverse cellular processes. In pancreatic β-cells, InsP₅ is a substrate for inositol hexakisphosphate kinases (IP6Ks), leading to the formation of InsP₇. doi.org This metabolite has been shown to play an active role in regulating intracellular Ca²⁺ oscillations, which are crucial for triggering insulin exocytosis. researchgate.netacs.org Specifically, the light-induced release of 5-PP-InsP₅ in MIN6 β-cells led to a transient reduction in Ca²⁺ oscillations, providing evidence for its direct involvement in modulating calcium dynamics. acs.org

Furthermore, InsP₅ interacts with proteins that are central to calcium-dependent events like neurotransmitter release. Synaptotagmin (B1177969), a key Ca²⁺ sensor in regulated exocytosis, has been shown to bind to a range of inositol polyphosphates, including InsP₅. pnas.orgresearchgate.net This interaction could potentially modulate the function of synaptotagmin and its role in the synaptic vesicle cycle.

Indirectly, InsP₅ may also influence calcium signaling by participating in the maintenance of phosphate homeostasis. The phosphate exporter XPR1, which plays a role in preventing intracellular phosphate accumulation and potential calcium phosphate precipitation, binds to inositol polyphosphates, including derivatives of InsP₅. uniprot.org By helping to regulate phosphate levels, InsP₅ contributes to preserving the integrity of calcium signaling pathways. uniprot.org

The table below summarizes key research findings on the interaction between this compound and calcium signaling pathways.

| Research Finding | Cell/System Studied | Key Observation | Reference |

|---|---|---|---|

| Direct Effect on Ca²⁺ Release | Cardiac Sarcoplasmic Reticulum Vesicles | InsP₅ had no effect on Ca²⁺ release, unlike InsP₃ and InsP₄. | journals.co.za |

| Modulation of L-type Ca²⁺ Channels | Rat Portal Vein Smooth Muscle Cells | InsP₅ alone had no effect, but in combination with InsP₆, it stimulated Ca²⁺ channel current via a PKC-dependent mechanism. | nih.gov |

| Regulation of Ca²⁺ Oscillations (via its metabolite InsP₇) | MIN6 Pancreatic β-cells | Photorelease of 5-PP-InsP₅ (a metabolite of InsP₅) transiently reduced intracellular Ca²⁺ oscillations. | acs.org |

| Interaction with Ca²⁺-Sensing Proteins | In vitro binding assays | InsP₅ binds to synaptotagmin I, a key Ca²⁺ sensor for exocytosis. | pnas.org |

| Basal Levels in Response to Agonist | Human A431 Carcinoma Cells | High basal levels of InsP₅ were only slightly affected by the Ca²⁺-mobilizing agonist bradykinin. | portlandpress.com |

| Role as a Precursor in a Ca²⁺-dependent process | Pancreatic β-cells | InsP₅ is a substrate for IP6Ks to produce InsP₇, a molecule implicated in the regulation of insulin exocytosis. | doi.org |

Compound Reference Table

Cellular Functions and Regulatory Roles of Inositol Pentakisphosphate

Regulation of Intracellular Membrane Trafficking and Vesicular Dynamics

The family of inositol (B14025) polyphosphates, including IP5 and its downstream products, are integral to the orchestration of membrane trafficking, a process essential for maintaining cellular homeostasis, signaling, and structure. Their roles are diverse, influencing the budding, transport, and fusion of vesicles that shuttle cargo between different cellular compartments.

Inositol phosphates are critical regulators of both endocytosis, the process of internalizing substances, and exocytosis, the process of releasing substances from the cell. nih.gov Deficiencies in the enzymes that produce inositol pyrophosphates, which are synthesized from IP5 via IP6, lead to significant defects in endocytic pathways. nih.gov These molecules are thought to influence the interactions between clathrin, its adaptor proteins, and plasma membrane phospholipids (B1166683), which are essential for the formation of endocytic vesicles.

In the context of exocytosis, particularly in neurotransmission, higher inositol polyphosphates play a significant role. For example, diphosphoinositol pentakisphosphate (IP7), a derivative of IP5, has been shown to inhibit synaptic vesicle exocytosis by directly interacting with synaptotagmin (B1177969) 1, a key calcium sensor for membrane fusion. nih.gov Studies in PC12 cells and hippocampal neurons have demonstrated that decreasing IP7 levels leads to enhanced exocytosis. nih.gov Furthermore, presynaptic injection of IP5 and IP6 into the squid giant synapse has been shown to block synaptic transmission by interfering with vesicular fusion, without affecting the presynaptic calcium current. nih.gov This suggests that the inositol high-polyphosphate series is directly involved in the mechanics of vesicle fusion and exocytosis. nih.gov

| Process | Key Inositol Phosphate (B84403) | Regulatory Role | Mechanism of Action | Experimental Model |

|---|---|---|---|---|

| Endocytosis | Inositol Pyrophosphates (e.g., IP7) | Major Regulator | Influences interactions of clathrin adaptor proteins and membrane phospholipids. | Yeast mutants |

| Exocytosis | Diphosphothis compound (IP7) | Inhibitory | Directly inhibits synaptotagmin 1, a key Ca2+ sensor for vesicle fusion. nih.gov | PC12 cells, Hippocampal neurons nih.gov |

| Synaptic Transmission | This compound (IP5) | Inhibitory | Blocks vesicular fusion without altering presynaptic calcium current. nih.gov | Squid giant synapse nih.gov |

Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its regulation is tightly linked to lysosomal function. Inositol phosphates have emerged as important regulators in this pathway. The enzyme that produces IP5, inositol polyphosphate multikinase (IPMK), plays a role in promoting autophagy by targeting the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. embopress.org

Furthermore, the metabolism of phosphoinositides on the lysosomal membrane is critical for the fusion of autophagosomes with lysosomes, a crucial step in the autophagic process. The enzyme INPP5E, an inositol polyphosphate‐5‐phosphatase, is localized to lysosomes and is necessary for this fusion. nih.gov It acts by decreasing the levels of lysosomal phosphatidylinositol 3,5‐bisphosphate (PI(3,5)P2), which in turn promotes the stabilization of actin filaments on the lysosomal surface, a requirement for fusion to occur. nih.gov Mutations in INPP5E that are found in patients with Joubert syndrome, a rare brain disorder, lead to defects in autophagy. nih.gov Additionally, signaling via inositol 1,4,5-trisphosphate (IP3) can trigger lysosome biogenesis through the release of calcium from the endoplasmic reticulum, which then activates TFEB. hbku.edu.qa

The precise control of synaptic vesicle recycling is paramount for sustained neurotransmission. Inositol phosphates are deeply involved in this cycle of exocytosis and endocytosis. The metabolism of phosphoinositides is crucial, as demonstrated in mice lacking synaptojanin 1, a polyphosphoinositide phosphatase. These mice show an accumulation of clathrin-coated vesicles and impaired synaptic vesicle recycling. capes.gov.brfrontiersin.org

The enzyme that synthesizes a key inositol pyrophosphate, inositol hexakisphosphate kinase 1 (IP6K1), plays a physiological role in the fine control of both synaptic vesicle exocytosis and their subsequent endocytic recycling. nih.gov Studies on IP6K1-knockout mice revealed an enhanced presynaptic release probability and dysregulated synaptic vesicle endocytosis at hippocampal synapses. nih.gov In the squid giant synapse, presynaptic injection of this compound was found to block synaptic transmission by preventing the fusion of vesicles with the presynaptic membrane. nih.gov This indicates that higher inositol polyphosphates are directly involved in the machinery of neurotransmitter release. nih.gov The intricate balance of phosphoinositide kinases and phosphatases thus ensures the efficient recycling of synaptic vesicles, which is essential for neuronal communication. nih.gov

Involvement in Cellular Stress Responses and Adaptation

Cells have evolved sophisticated mechanisms to respond and adapt to various forms of stress. This compound and its derivatives are key signaling molecules in these adaptive responses, helping to mediate the cellular reaction to conditions like oxidative stress and hypoxia.

Inositol phosphates are necessary for cellular adaptation to oxidative stress. mdpi.com Studies in yeast have shown that mutations in the enzymes that metabolize inositol pyrophosphates result in altered patterns of stress resistance. mdpi.com Myo-inositol, a precursor to IP5, has been shown to reduce inflammation and oxidative stress. nih.gov Supplementation with myo-inositol in human endothelial cells exposed to high glucose levels resulted in lower intracellular reactive oxygen species (ROS) levels. nih.govmdpi.com In plants, the accumulation of inositol has been linked to an increase in the activities of antioxidant enzymes, which helps to mitigate the effects of environmental stress. merckmillipore.com For instance, transgenic tobacco plants expressing an inositol monophosphatase gene showed increased inositol content, reduced levels of hydrogen peroxide, and higher antioxidant enzyme activities under cold stress. merckmillipore.com

| Organism/Cell Type | Inositol Compound | Effect on Oxidative Stress | Observed Mechanism |

|---|---|---|---|

| Yeast (Saccharomyces cerevisiae) | Inositol Pyrophosphates | Altered stress resistance patterns. mdpi.com | Mutations in metabolizing enzymes affect stress response. mdpi.com |

| Human Endothelial Cells | Myo-inositol | Reduced intracellular ROS. nih.govmdpi.com | Anti-inflammatory and antioxidant effects. nih.govmdpi.com |

| Plants (e.g., Tobacco) | Inositol | Increased tolerance to cold stress. merckmillipore.com | Modulation of antioxidant enzyme activities. merckmillipore.com |

Hypoxia, or low oxygen availability, triggers a complex cellular response primarily mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). This compound plays a crucial negative regulatory role in this pathway. The enzyme that produces IP5, inositol polyphosphate multikinase (IPMK), and IP5 itself, regulate angiogenesis by inhibiting the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov

The mechanism involves IP5 promoting the degradation of HIF-1α. embopress.orgnih.gov Under normal oxygen conditions, HIF-1α is hydroxylated, which allows the von Hippel-Lindau protein (pVHL) to recognize and tag it for proteasomal degradation. IP5 enhances this prolyl hydroxylation of HIF-1α, thereby promoting its degradation. nih.gov In cells where IPMK is deleted, HIF-1α is not efficiently recognized by pVHL, leading to its stabilization, increased VEGF expression, and enhanced angiogenesis. nih.gov This positions IP5 as a key molecule in modulating the cellular response to hypoxia.

Nutrient Sensing and Homeostasis (e.g., Phosphate Homeostasis)

This compound (IP5) is a key player in the intricate cellular signaling network that governs nutrient sensing and maintains metabolic equilibrium. A primary example of its role is in the regulation of phosphate homeostasis, a critical process for all living organisms. Cells must maintain an optimal intracellular concentration of inorganic phosphate (Pi) to ensure a sufficient supply for essential processes like DNA replication and energy metabolism, while avoiding the potentially toxic effects of excess Pi.

The sensing and response to cellular Pi levels are, in part, mediated by a family of proteins containing a Syg1/Pho81/XPR1 (SPX) domain. These SPX domains function as intracellular Pi sensors. Emerging evidence strongly suggests that inositol polyphosphates, including IP5 and inositol pyrophosphates (PP-InsPs) derived from it, act as signaling molecules that bind to SPX domains, thereby regulating the activity of the proteins they are part of. jmu.eduedgereg.net

Under conditions of phosphate sufficiency, higher levels of inositol polyphosphates are thought to promote the binding of these molecules to SPX domains. This interaction can, for instance, inhibit the activity of transcription factors that would otherwise activate genes associated with a phosphate starvation response. Conversely, when phosphate levels are low, a decrease in inositol polyphosphate concentrations leads to their dissociation from SPX domains, releasing the inhibition on these transcription factors and allowing the cell to adapt to the low-phosphate environment. jmu.edu In plants and yeast, this system is crucial for managing phosphate uptake, storage, and transport to maintain cellular homeostasis. edgereg.netnih.gov The bifunctional nature of certain enzymes that can both synthesize and break down PP-InsPs from inositol hexakisphosphate (IP6), a close relative of IP5, allows for a dynamic regulation of these signaling molecules in response to changes in cellular ATP and Pi concentrations. nih.gov

Control of Ion Channel Activity and Cellular Excitability

This compound is implicated in the fine-tuning of ion channel activity, which is fundamental to controlling cellular excitability and transmembrane signaling. Its effects have been noted on both calcium and potassium channels, influencing processes ranging from vascular smooth muscle contraction to neuronal activity.

Modulation of Specific Calcium Channels

Research has demonstrated that this compound, often in concert with inositol hexakisphosphate (IP6), can modulate the activity of L-type Ca2+ channels. nih.govnih.gov In rat portal vein myocytes, intracellular application of IP5 along with IP6 was found to stimulate the inward current through these channels. nih.govnih.gov This stimulatory effect is significant as L-type Ca2+ channels are key in regulating calcium homeostasis and contraction in vascular smooth muscle. nih.gov The mechanism of this modulation appears to involve Protein Kinase C (PKC), as the stimulatory effect of IP5 and IP6 on Ba2+ current (carried through Ca2+ channels) was abolished by PKC inhibitors. nih.govnih.gov This suggests that IP5 acts as an intracellular messenger that can influence physiological processes such as mediator-induced contractions of vascular smooth muscle cells. nih.gov The regulation of intracellular calcium is a complex process initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol (1,4,5) trisphosphate (IP3) and diacylglycerol, with IP3 triggering the initial release of calcium from intracellular stores. nih.govyoutube.comyoutube.com

Regulation of Potassium Channels and Membrane Potential

The regulation of potassium channels is crucial for setting the resting membrane potential and controlling the excitability of cells. sigmaaldrich.comguidetopharmacology.org While much of the research in this area has focused on phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PIP2) as direct regulators of inwardly-rectifying potassium (Kir) channels, the broader family of inositol phosphates, including IP5, is part of the metabolic network that produces these key lipids. biorxiv.orgnih.govwikipedia.org The activity of Kir channels, which are critical for maintaining a stable resting membrane potential, is modulated by their interaction with PIP2. nih.govwikipedia.org In guard cells of plants, inositol hexakisphosphate has been identified as a physiological signal that regulates the K+-inward rectifying conductance in response to the stress hormone abscisic acid (ABA). nih.gov This highlights the role of highly phosphorylated inositols in controlling potassium channel activity and, consequently, cellular processes like stomatal closure. The intricate balance of kinases and phosphatases that determine the levels of various inositol phosphates and phosphoinositides is therefore essential for the proper regulation of membrane potential and cellular excitability. mdpi.com

Structural and Regulatory Roles in Ribosome Biogenesis

This compound plays a surprising and critical role in ribosome biogenesis, a fundamental process for all cellular life that involves the synthesis and assembly of ribosomes. wikipedia.org This function is independent of its role as a precursor to other signaling molecules and instead relies on the structural properties of one of its synthesizing enzymes.

Specifically, the enzyme inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IP5K), which converts a form of IP5 to inositol hexakisphosphate (IP6), has been shown to act as a molecular scaffold within the nucleolus, the primary site of ribosome biogenesis. nih.govnih.govresearchgate.net This scaffolding function of IP5K is essential for the efficient synthesis of ribosomal RNA (rRNA), a core component of ribosomes. nih.govnih.govresearchgate.net

IP5K has been found to interact with several key proteins that regulate rRNA synthesis, including protein kinase CK2, TCOF1, and upstream-binding-factor (UBF). nih.govnih.gov The structural integrity of the nucleolus and the rate of rRNA production are sensitive to the levels of IP5K, indicating its important architectural role. nih.govnih.gov This "moonlighting" function of IP5K, where it acts as a structural component in addition to its enzymatic activity, provides a novel mechanism for regulating protein synthesis and highlights the diverse cellular functions of proteins involved in inositol phosphate metabolism. nih.govnih.govresearchgate.net The regulation of ribosome biogenesis is tightly linked to cell growth and proliferation, with pathways like the PI3K-AKT-mTOR pathway playing a central role in coordinating these processes in response to extracellular signals. mdpi.com

Influence on DNA Repair and Replication Processes

The integrity of the genome is paramount for cell survival, and cells have evolved sophisticated mechanisms to repair DNA damage and ensure accurate DNA replication. mdpi.com Inositol phosphates have emerged as important contributors to these processes. While much of the direct evidence points to the involvement of inositol hexakisphosphate (IP6), the immediate product of IP5 phosphorylation, the metabolic proximity implies a crucial role for IP5 as its direct precursor.

Research has shown that IP6 is a key factor in stimulating the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair. nih.gov IP6 has been found to bind directly to the DNA-dependent protein kinase (DNA-PK), a central component of the NHEJ machinery, and to stimulate its activity in rejoining broken DNA ends. nih.gov The catalytic subunit of DNA-PK (DNA-PKcs) shares structural similarities with phosphatidylinositol 3-kinases, further linking inositol-related molecules to DNA repair. nih.govmdpi.com

Inositol Pentakisphosphate in Diverse Biological Systems

Plant Physiology and Development

In plants, the metabolism of inositol (B14025) phosphates is central to numerous aspects of physiology, including seed development, nutrient homeostasis, hormone signaling, and responses to environmental stress. Inositol pentakisphosphate is a pivotal compound within this metabolic network.

This compound is the immediate precursor to phytic acid (InsP6), the primary storage form of phosphorus in the seeds of many plant species. nih.govoup.com Phytic acid can account for up to 75% of the total phosphorus in seeds, where it forms complexes with essential mineral cations such as iron, zinc, potassium, and magnesium, storing them for use during germination and seedling growth. nih.govoup.comcambridge.org

The final step in the biosynthesis of phytic acid is the phosphorylation of InsP5. This reaction is catalyzed by the enzyme inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1). nih.govresearchgate.net The IPK1 enzyme specifically transfers a phosphate (B84403) group to the 2-hydroxyl position of the myo-inositol ring of InsP5, yielding InsP6. nih.gov Consequently, the activity of IPK1 is a critical control point in determining the amount of phytic acid accumulated in seeds. nih.govresearchgate.net Genetic studies in various crops, including wheat and Arabidopsis, have demonstrated that disrupting the function of the IPK1 gene leads to a significant reduction in seed phytic acid content and a corresponding accumulation of its precursor, this compound. oup.comnih.govresearchgate.net This has been a key strategy in developing "low phytic acid" (lpa) crops to improve the bioavailability of minerals for human and animal nutrition. nih.govpnas.org

Table 1: Key Enzymes and Products in the Final Step of Phytic Acid Biosynthesis

| Precursor | Enzyme | Product | Biological Significance in Seeds |

|---|

The proper regulation of phosphate (Pi) homeostasis is crucial for plant survival. Plants have evolved a sophisticated system to sense internal phosphate levels and adjust their acquisition and use accordingly. Inositol pyrophosphates (PP-InsPs), which are derivatives of inositol phosphates including InsP5 and InsP6, have emerged as central signaling molecules in this process. nih.govresearchgate.net These molecules act as intracellular messengers that signal the plant's phosphate status.

The sensing of these PP-InsP signals is mediated by proteins containing a specific domain known as the SPX domain. nih.govresearchgate.net The interaction between PP-InsPs and SPX domain proteins regulates the activity of key transcription factors, such as PHOSPHATE STARVATION RESPONSE 1 (PHR1), which in turn controls the expression of a suite of phosphate starvation response (PSR) genes. researchgate.net

The conversion of this compound to InsP6 by the IPK1 enzyme is a critical juncture for this signaling pathway. oup.com Mutants lacking functional IPK1 exhibit a build-up of InsP5 and a sharp decrease in the levels of InsP6 and its pyrophosphorylated derivatives, InsP7 and InsP8. oup.comnih.govfrontiersin.org This disruption leads to a faulty perception of the plant's internal phosphate status. Consequently, these mutants often display excessive phosphate accumulation and the inappropriate activation of PSR genes, even when grown in phosphate-sufficient conditions. nih.govoup.comnih.govfrontiersin.org This demonstrates that the efficient conversion of InsP5 is essential for generating the downstream signaling molecules required for accurate phosphate sensing and maintaining homeostasis. oup.comuni-bonn.de

There is significant evidence linking inositol phosphates, including InsP5, to the signaling pathways of major plant hormones. This compound and its product, InsP6, have been identified as integral components of the receptor complexes for the hormones auxin and jasmonate. researchgate.netbiologists.com Specifically, InsP6 was co-crystallized with the auxin receptor TIR1, suggesting it acts as a structural cofactor necessary for the receptor's function. researchgate.netbiologists.com

While InsP6 is found in the receptor complex, the role of its precursor, InsP5, is also implicated. In a mutant of Arabidopsis thaliana with reduced levels of InsP6, and therefore elevated levels of InsP5, researchers noted that auxin signaling pathways did not appear to be defective. nih.gov This has led to the hypothesis that InsP5 may be able to compensate for the lack of InsP6 in the context of auxin receptor function, highlighting a potential direct role for InsP5 in hormone signaling. nih.gov

Furthermore, the metabolism of InsP5 is connected to abscisic acid (ABA) signaling. Studies have shown that mutations in the IPK1 gene, which catalyzes the conversion of InsP5 to InsP6, can alter a plant's sensitivity to ABA. nih.gov The broader inositol phosphate pathway is also involved, as levels of inositol trisphosphate (InsP3) have been shown to increase in response to ABA and salt stress. nih.gov

The metabolic pathway involving this compound is integral to how plants respond to various environmental challenges. Inositol pyrophosphates, which are synthesized from the InsP6 produced from InsP5, are recognized as crucial signaling molecules in the adaptation to a range of abiotic and biotic stresses. nih.govfrontiersin.org

Targeted disruption of the pathway at the InsP5 to InsP6 conversion step has revealed specific roles in stress tolerance. A rice mutant with a defective IPK1 gene, which results in higher levels of InsP5, demonstrated enhanced tolerance to both salt and drought stress. nih.gov This suggests that altering the balance between InsP5 and its derivatives can modulate stress response pathways, potentially by influencing osmotic adjustment or other protective mechanisms. nih.govresearchgate.net

Fungal and Microbial Biology

In fungi, particularly pathogenic species, the inositol phosphate pathway is a critical signaling cascade that governs virulence and the ability to adapt to the host environment.

The biosynthesis of inositol polyphosphates is essential for the pathogenicity of several fungi, including the major human pathogen Cryptococcus neoformans. nih.govscienceopen.com This pathway involves the sequential phosphorylation of lower inositol phosphates to produce a variety of signaling molecules. tandfonline.com

Within this pathway, the pyrophosphorylated derivative of this compound, known as diphosphothis compound (PP-IP5 or IP7), has been identified as a paramount signaling molecule for fungal virulence. nih.govtandfonline.comfrontiersin.org The synthesis of IP7 is dependent on a cascade of inositol polyphosphate kinases (IPKs). researchgate.net Studies using gene deletion mutants of C. neoformans have shown that while various inositol phosphates are important, the loss of IP7 has the most profound negative effect on the fungus's ability to cause disease. scienceopen.comfrontiersin.org

IP7 is crucial for the fungus to adapt its metabolism within the host, for proper recognition by the host's immune system, and for its ability to disseminate and cause infection. tandfonline.comfrontiersin.org Because the fungal IPK enzymes have limited homology to their human counterparts, the inositol phosphate pathway, and specifically the enzymes that regulate the flux of InsP5 and its derivatives, are being investigated as promising targets for the development of novel antifungal drugs. nih.govtandfonline.com

Table 2: Role of this compound Derivatives in Fungal Pathogenesis

| Compound | Precursor | Role in Cryptococcus neoformans | Implication |

|---|

Regulation of Quorum Sensing and Biofilm Formation in Bacteria

The direct role of this compound in regulating quorum sensing and biofilm formation in bacteria is not as extensively characterized as in eukaryotes. Bacterial cell-to-cell communication, or quorum sensing, primarily relies on the production and detection of signaling molecules called autoinducers to coordinate collective behaviors. Similarly, biofilm formation is a complex process involving attachment to surfaces and the production of an extracellular polymeric substance matrix.

While inositol and its phosphorylated derivatives are ubiquitous in eukaryotes, their signaling roles in prokaryotes are less understood. Some gut bacteria, such as Bacteroides thetaiotaomicron, possess enzymes homologous to mammalian inositol phosphate phosphatases. These enzymes can hydrolyze inositol hexaphosphate (IP6), the precursor from which IP5 is often derived in eukaryotes, suggesting a role for inositol phosphate metabolism in the gut microbiome. This activity can release essential nutrients like phosphate and inositol and impact host-cell signaling. nih.gov However, a direct mechanistic link between IP5 itself and the core machinery of bacterial quorum sensing or biofilm regulation remains an area for further investigation.

Metabolism and Function in Parasitic Protozoa (e.g., Trypanosoma brucei)

In the parasitic protozoan Trypanosoma brucei, the causative agent of African trypanosomiasis, inositol phosphate metabolism is essential for the parasite's survival and developmental progression. The synthesis of IP5 is a key step in a pathway that regulates critical life cycle transitions.

The enzyme inositol polyphosphate multikinase (IPMK) in T. brucei is responsible for phosphorylating inositol 1,4,5-trisphosphate (IP3) to generate inositol tetrakisphosphate (IP4) and subsequently this compound (IP5). nih.gov These molecules are then further phosphorylated to create inositol hexakisphosphate (IP6) and various inositol pyrophosphates (PP-IPs). nih.gov

Genetic studies have demonstrated the critical nature of this pathway. The knockdown of the IPMK gene or mutations that inactivate its catalytic function have significant consequences for the parasite, affecting its survival, development, and metabolism. nih.gov Specifically, IPMK and its products, including IP5, play a crucial role in regulating the transformation between the bloodstream form and the insect procyclic form of the parasite. nih.gov Perturbations in this pathway lead to changes in the expression of key surface proteins and alterations in mitochondrial activity, effectively triggering developmental changes that are normally host- or vector-specific. nih.gov The substrates and products of IPMK are believed to act as second messengers, interacting with a network of proteins that control the parasite's energy metabolism and developmental programs. nih.govnih.gov

Table 1: Key Enzymes in T. brucei Inositol Phosphate Metabolism

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Inositol Polyphosphate Multikinase | IPMK | Phosphorylates IP3 to produce IP4 and IP5. | nih.gov |

| This compound Kinase | IP5K | Further phosphorylates IP5. | nih.gov |

Invertebrate Model Organism Studies

Genetic and Biochemical Studies in Saccharomyces cerevisiae (Yeast)

The budding yeast Saccharomyces cerevisiae has been an invaluable model for dissecting the complex pathways of inositol phosphate synthesis and function. In yeast, IP5 is a central intermediate in the production of highly energetic inositol pyrophosphates, such as diphosphothis compound (PP-IP5, also known as IP7). These molecules are implicated in a wide array of cellular processes, including stress responses, telomere maintenance, and the regulation of cellular energy metabolism. nih.gov

Two key kinases, Kcs1 and Vip1, are responsible for the synthesis of inositol pyrophosphates from IP6, which is itself derived from IP5. mdpi.com Kcs1 primarily phosphorylates IP6 at the 5-position to generate 5-PP-IP5. mdpi.com The metabolism of these molecules is tightly controlled not only by kinases but also by phosphatases. A notable enzyme is Siw14, a phosphatase that specifically dephosphorylates 5-PP-IP5, converting it back to IP6. nih.govnih.gov The deletion of the SIW14 gene leads to a significant increase in the cellular levels of IP7, highlighting its role as a critical regulator of inositol pyrophosphate homeostasis. rolfeslab.org

Genetic and biochemical analyses in yeast have revealed that the precise balance of inositol phosphate species is crucial for normal cellular function. These molecules act as signaling messengers that intersect with major metabolic and signaling networks, influencing everything from ribosome biogenesis to phosphate homeostasis. pnas.org

Table 2: Selected Proteins in Yeast Inositol Pyrophosphate Metabolism

| Gene/Protein | Function | Role | Reference |

|---|---|---|---|

| Kcs1 | Inositol hexakisphosphate kinase | Synthesizes 5-PP-IP5 (IP7) from IP6. | mdpi.com |

| Vip1 | PP-IP5 kinase | Synthesizes inositol pyrophosphates from IP6. | mdpi.com |

| Siw14 | Inositol pyrophosphate phosphatase | Dephosphorylates 5-PP-IP5 (IP7) back to IP6. | nih.govnih.gov |

Analysis in Dictyostelium discoideum (Slime Mold)

The social amoeba Dictyostelium discoideum has served as a pioneering model organism for the discovery and characterization of inositol pyrophosphates. nih.gov Research in this organism has revealed a complex metabolism where IP5 isomers are key precursors for higher-order pyrophosphorylated inositols. nih.govplos.org

Studies have shown that D. discoideum possesses at least three different isomers of this compound. nih.govresearchgate.netresearchgate.net These IP5 molecules are extensively metabolized into inositol pyrophosphates, primarily IP7 and IP8. nih.govplos.org The synthesis of these high-energy molecules is linked to the developmental program of the amoeba, with levels of IP8 showing a notable increase during the transition to multicellularity. nih.gov The high concentration of these compounds in Dictyostelium has even permitted the structural resolution of specific isomers by NMR, identifying 5PP-IP5 as a key IP7 isomer. nih.govplos.org

The enzymes responsible for this conversion include an IP6 kinase (Ip6k) and a PP-IP5 kinase (Ppip5k). nih.gov Analysis of knockout strains for these enzymes has uncovered a more complex metabolic network than previously thought, with evidence for additional, yet-to-be-identified enzymes involved in inositol pyrophosphate synthesis. nih.govnih.gov The use of analytical techniques like polyacrylamide gel electrophoresis (PAGE) has been instrumental in resolving and quantifying the different inositol phosphate species in D. discoideum, revealing that the cellular abundance of inositol pyrophosphates is significantly higher than previously estimated by other methods. nih.govresearchgate.net

Research Using Caenorhabditis elegans and Drosophila melanogaster Models

Caenorhabditis elegans (Nematode)

In the nematode C. elegans, inositol phosphate signaling is critical for development and behavior. The pathway leading to IP5 is initiated by the hydrolysis of PIP2 to generate IP3. The enzyme inositol polyphosphate multikinase, IPMK-1, then sequentially phosphorylates IP3 to produce higher inositol phosphates, including inositol 1,3,4,5,6-pentakisphosphate (IP5). pnas.org

Research using C. elegans has linked this pathway to several fundamental biological processes. Deletion of the ipmk-1 gene results in developmental defects, such as retarded postembryonic growth, and behavioral abnormalities, including a lengthened defecation cycle. nih.gov This is due to the role of the IP3 signaling pathway in dynamically regulating intracellular calcium levels, which are essential for these rhythmic behaviors. nih.gov Further studies have revealed that the inositol phosphate pathway, including the production of IP5 and its subsequent conversion to IP6, is coupled to the regulation of the RNA interference (RNAi) machinery and pathogen defense. pnas.org The proper assembly of integrin adhesion complexes in muscle cells also requires IPMK-1, indicating a role for inositol phosphate signaling in maintaining tissue integrity. biorxiv.org The balance of inositol phosphate metabolism is maintained by enzymes like the inositol 5-phosphatase IPP-5, which acts to negatively regulate IP3 signaling. nih.gov

Drosophila melanogaster (Fruit Fly)

Studies have shown that both the synthesis and catabolism of myo-inositol must be carefully balanced. nih.govmdpi.com Dysregulation of the Inos gene, leading to excessive levels of MIPSp, results in severe developmental defects and pupal lethality. nih.govresearchgate.net Conversely, dietary supplementation with inositol has been shown to reduce obesity-like phenotypes and high blood glucose levels in larvae fed high-sucrose diets. nih.govnih.govresearchgate.net The expression of the Inos gene itself is regulated by dietary inositol, demonstrating a homeostatic feedback mechanism. nih.govnih.gov While these studies emphasize the critical role of the foundational steps of inositol metabolism, they establish the context in which IP5 and other downstream signaling molecules operate to control essential cellular processes. nih.govnih.gov

Advanced Methodologies for Inositol Pentakisphosphate Research

Analytical Chemistry Techniques for Identification and Quantification

Precise identification and quantification of IP5 isomers from complex biological samples are foundational to understanding their cellular functions. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are the cornerstone analytical techniques in this endeavor.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of the numerous inositol (B14025) phosphate (B84403) isomers. nih.govspringernature.com Strong anion exchange (SAX) chromatography is a frequently used method, where the separation is based on the number and position of the phosphate groups. The choice of the column is critical; for instance, PA-10 and PA-100 anion exchange columns are effective for separating isomers of inositol phosphates with varying numbers of phosphate groups. acs.org